6-(Dimethylamino)-2-naphthimidamide
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Overview
Description
6-(Dimethylamino)-2-naphthimidamide is an organic compound that belongs to the class of naphthalimides. This compound is characterized by the presence of a dimethylamino group attached to the naphthalene ring, which imparts unique chemical and physical properties. Naphthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-naphthimidamide typically involves the reaction of 6-amino-2-naphthalimide with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2-naphthimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving the use of reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalimide derivatives.
Substitution: Various substituted naphthalimide compounds.
Scientific Research Applications
6-(Dimethylamino)-2-naphthimidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2-naphthimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound’s ability to inhibit enzyme activity and interfere with cellular processes makes it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)-2-naphthalimide: Similar in structure but lacks the amidine group.
6-(Dimethylamino)-2-naphthoic acid: Contains a carboxylic acid group instead of the amidine group.
6-(Dimethylamino)-2-naphthylamine: Features an amine group instead of the amidine group.
Uniqueness
6-(Dimethylamino)-2-naphthimidamide is unique due to the presence of both the dimethylamino and amidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
6-(dimethylamino)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C13H15N3/c1-16(2)12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,1-2H3,(H3,14,15) |
InChI Key |
ZNHQEDBWVGALQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=N)N |
Origin of Product |
United States |
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